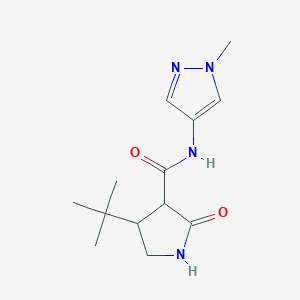
4-tert-butyl-N-(1-methyl-1H-pyrazol-4-yl)-2-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would typically include the compound’s systematic name, any common or trivial names, its molecular formula, and its structure.
Synthesis Analysis
This involves a detailed description of how to synthesize the compound from readily available starting materials.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This would involve a discussion of the compound’s reactivity, including common reactions it undergoes and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This would include the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity/basicity, and stability).Scientific Research Applications
Synthesis and Chemical Properties
The scientific research applications of 4-tert-butyl-N-(1-methyl-1H-pyrazol-4-yl)-2-oxopyrrolidine-3-carboxamide primarily encompass its role in synthetic chemistry, including the development of novel compounds and the exploration of their potential applications. Notably, the study of pyrazole derivatives has shown significant interest due to their structural uniqueness and versatility in chemical reactions.
Experimental and Theoretical Studies on Pyrazole Derivatives : Research on pyrazole derivatives, such as the experimental and theoretical investigation into the functionalization reactions of related compounds, underscores the chemical versatility and potential utility of these molecules in various synthetic pathways. This includes exploring their reactivity and mechanisms of action in creating novel compounds with potential applications in materials science and medicinal chemistry (Yıldırım, Kandemirli, & Demir, 2005).
Synthesis of Ortho-Linked Polyamides : The synthesis and properties of ortho-linked polyamides based on derivatives similar to 4-tert-butyl-N-(1-methyl-1H-pyrazol-4-yl)-2-oxopyrrolidine-3-carboxamide highlight the application of such compounds in creating high-performance materials with exceptional thermal stability and solubility in polar solvents. This research offers insights into the potential use of pyrazole derivatives in the development of advanced polymers and coatings with unique physical properties (Hsiao, Yang, & Chen, 2000).
Development of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids : The multigram synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids from reactions involving tert-butyl 3-(methylamino)but-2-enoate demonstrates the scalability and practical significance of synthesizing pyrazole derivatives for potential industrial applications, including as intermediates in pharmaceuticals and agrochemicals (Iminov et al., 2015).
Applications in Material Science
- Mechanoluminescent and OLED Applications : Investigations into the mechanoluminescence and efficiency of OLEDs using Pt(II) phosphors bearing pyrazolate chelates related to pyrazole derivatives reveal the potential of such compounds in creating advanced optoelectronic devices. This research highlights the application of pyrazole-based materials in developing new lighting and display technologies with enhanced performance and energy efficiency (Huang et al., 2013).
Safety And Hazards
This would involve a discussion of any known hazards associated with the compound, such as toxicity, flammability, or reactivity, as well as appropriate safety precautions for handling and storage.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or investigations into the compound’s mechanism of action.
Please note that not all of this information may be available for all compounds, particularly those that have not been widely studied. For a specific compound, it would be necessary to consult the primary scientific literature or authoritative databases. If you have access to a university library, they can often provide access to these resources. Alternatively, many articles and databases are available online, although some may require a subscription or purchase. Always make sure to use reliable sources and to critically evaluate any information you find.
properties
IUPAC Name |
4-tert-butyl-N-(1-methylpyrazol-4-yl)-2-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-13(2,3)9-6-14-11(18)10(9)12(19)16-8-5-15-17(4)7-8/h5,7,9-10H,6H2,1-4H3,(H,14,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZZCTSEBIDRPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CNC(=O)C1C(=O)NC2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-(1-methyl-1H-pyrazol-4-yl)-2-oxopyrrolidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-6-methyl-1-phenyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2590544.png)
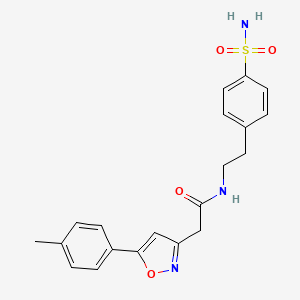
![2-[[1-(4-Methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2590548.png)
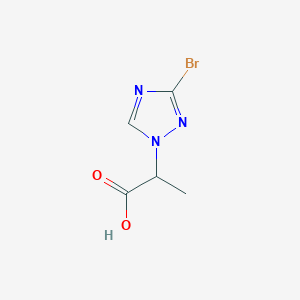
![2-[1-(2-Pyrazol-1-ylethyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2590550.png)

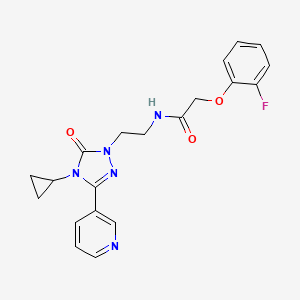
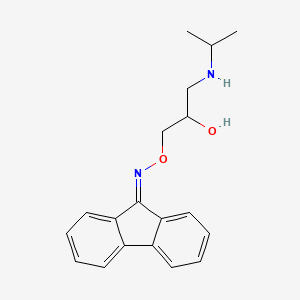
![6-(morpholinosulfonyl)-3-(4-nitrobenzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2590561.png)
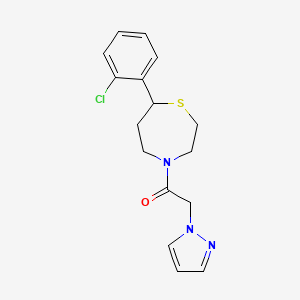
![2-[2-oxo-2-[(4-pyridin-4-yl-1,3-thiazol-2-yl)amino]ethoxy]-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide](/img/structure/B2590563.png)
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-3-cyclobutylpropanamide](/img/structure/B2590564.png)
![[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethanamine dihydrochloride](/img/structure/B2590565.png)
